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Aspartyl-adenosine-5'-monophosphate

Cat. No.: B10778418
M. Wt: 462.31 g/mol
InChI Key: QPBSGQWTJLPZNF-VWJPMABRSA-N
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Description

Aspartyl-adenosine-5'-monophosphate is a crucial biochemical tool, specifically an aminoacyl-adenylate analog, that serves as a stable intermediate mimic in the study of aminoacyl-tRNA synthetases (aaRSs). These enzymes are essential for protein biosynthesis, as they catalyze the attachment of specific amino acids to their corresponding tRNA molecules. This compound, representing the activated form of aspartic acid, allows researchers to probe the mechanism of the adenylation reaction, the first step in tRNA charging, without the subsequent transfer to tRNA. Its primary research value lies in enzymology and structural biology, where it is used for X-ray crystallography to determine enzyme-ligand co-structures, for kinetic assays to characterize catalytic efficiency and inhibitor screening, and for elucidating the fidelity mechanisms that ensure the accuracy of genetic code translation. By acting as a non-hydrolyzable or slowly hydrolyzing analog of the natural aminoacyl-AMP, it effectively traps the enzyme in a specific conformational state, providing profound insights into the molecular recognition and catalytic machinery of aspartyl-tRNA synthetase and related class II aaRSs. This makes it an indispensable reagent for fundamental research in translation, for investigating the molecular basis of diseases linked to synthetase dysfunction, and for the rational design of novel antimicrobial agents that target this pathway.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19N6O10P B10778418 Aspartyl-adenosine-5'-monophosphate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19N6O10P

Molecular Weight

462.31 g/mol

IUPAC Name

(3S)-3-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-oxobutanoic acid

InChI

InChI=1S/C14H19N6O10P/c15-5(1-7(21)22)14(25)30-31(26,27)28-2-6-9(23)10(24)13(29-6)20-4-19-8-11(16)17-3-18-12(8)20/h3-6,9-10,13,23-24H,1-2,15H2,(H,21,22)(H,26,27)(H2,16,17,18)/t5-,6+,9+,10+,13+/m0/s1

InChI Key

QPBSGQWTJLPZNF-VWJPMABRSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OC(=O)[C@H](CC(=O)O)N)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)C(CC(=O)O)N)O)O)N

Origin of Product

United States

Structural Determinants of Aspartyl Adenosine 5 Monophosphate S Biological Functionality

Elucidation of the Aspartyl Moiety's Contribution to Molecular Interactions

The aspartyl residue of Aspartyl-adenosine-5'-monophosphate is a critical contributor to its molecular interactions, largely due to its side-chain carboxyl group. This group is typically deprotonated at physiological pH, conferring a negative charge that can participate in strong ionic bonds with positively charged residues like lysine (B10760008) and arginine on protein surfaces. wikipedia.org This electrostatic guidance is a fundamental mechanism for the initial recognition and binding of the molecule to its biological targets.

Beyond simple ionic pairing, the carboxylate oxygens are excellent hydrogen bond acceptors, allowing for precise orientational docking within a binding pocket. nih.gov In the context of an enzyme's active site, the aspartyl moiety can play a role analogous to that of aspartate residues in aspartic proteases, where they are involved in coordinating a water molecule for catalysis. wikipedia.org The ability of the aspartyl group to engage in these directed interactions is fundamental to the specificity of the molecule's binding.

Furthermore, the stereochemistry of the alpha-carbon of the aspartyl group and the rotational freedom around its single bonds allow it to adopt specific conformations that can be sterically complementary to a binding site. This "induced fit" can be a critical factor in the strength and specificity of the interaction. The presence of the aspartyl moiety, therefore, transforms the AMP molecule from a general nucleotide into a more specialized ligand with a distinct interaction profile.

Interaction Type Contributing Groups on Aspartyl Moiety Potential Interacting Partners in Biological Systems
Ionic BondingCarboxylate group (-COO⁻)Positively charged amino acid residues (e.g., Lysine, Arginine), metal ions
Hydrogen BondingCarboxylate oxygens, backbone amidePolar amino acid residues (e.g., Serine, Threonine, Tyrosine), water molecules
van der Waals ForcesMethylene group (-CH₂-)Nonpolar amino acid residues

Conformational Dynamics and Their Influence on Ligand-Receptor and Enzyme Binding

The biological activity of this compound is not dictated by a single static structure, but rather by an ensemble of conformations that the molecule can adopt in solution. This conformational flexibility is crucial for its ability to bind to a diverse range of receptors and enzymes. The molecule has several rotatable bonds, including those within the aspartyl residue, the glycosidic bond linking the adenine (B156593) base to the ribose sugar, and the bonds of the phosphate (B84403) group.

The conformational state of the ribose sugar (whether it adopts a C2'-endo or C3'-endo pucker) and the orientation of the adenine base relative to the sugar (syn or anti) are particularly important. nih.gov These conformations can be influenced by the local environment, such as the polarity of the solvent or the presence of a binding partner. For example, binding to a receptor might stabilize a specific conformation that is less populated in the unbound state.

The aspartyl moiety adds another layer of conformational complexity. The rotation around the chi (χ) and psi (ψ) dihedral angles of the aspartyl backbone, as well as the rotation of the side chain, allows the carboxylate group to be positioned in various orientations. This flexibility enables the molecule to adapt its shape to fit into binding pockets of different geometries, a process that is often associated with the allosteric regulation of enzyme activity. wikipedia.org The ability of the molecule to transition between different conformational states is a key aspect of its mechanism of action. nih.gov

Conformational Feature Description Influence on Binding
Ribose PuckerThe out-of-plane conformation of the ribose sugar ring (C2'-endo or C3'-endo)Affects the overall shape of the nucleotide portion and the relative orientation of the phosphate and base.
Glycosidic Bond RotationRotation around the N-glycosidic bond, resulting in syn or anti conformations of the adenine base.Determines the presentation of the purine (B94841) base for interactions and can be critical for recognition by specific proteins.
Aspartyl Backbone DihedralsRotation around the φ and ψ angles of the aspartyl backbone.Controls the spatial relationship between the amino group, the carboxyl group, and the side chain.
Aspartyl Side Chain RotationRotation of the side-chain carboxyl group.Allows for optimal positioning of the negative charge for electrostatic interactions within a binding site.

Site-Specific Modification and Functional Impact of this compound Analogs

One common modification is the substitution of the aspartyl moiety with other amino acids. For instance, replacing aspartic acid with glutamic acid, which has a longer side chain, could alter the optimal binding distance for electrostatic interactions. Conversely, replacing it with a neutral amino acid like asparagine would eliminate the negative charge, allowing for an assessment of the importance of the ionic interaction. wikipedia.org

The systematic synthesis and characterization of such analogs can provide a detailed map of the structure-activity relationship of this compound, paving the way for the design of potent and selective agonists or antagonists for its biological targets.

Modification Site Example of Modification Potential Functional Impact
Aspartyl Side ChainReplacement of aspartic acid with glutamic acid or asparagineAlters the charge and/or length of the side chain, affecting electrostatic and steric interactions.
Ribose Sugar2'-hydroxyl modification (e.g., 2'-deoxy or 2'-fluoro)Influences the conformational dynamics of the ribose ring and can affect binding affinity and specificity.
Adenine BaseSubstitution at the C2, C6, or C8 positionsCan alter hydrogen bonding patterns, steric interactions, and the preferred syn/anti conformation.
Phosphate GroupReplacement with a phosphonate (B1237965) or thiophosphateIncreases metabolic stability by preventing hydrolysis, allowing for the study of receptor binding without enzymatic degradation.

Enzymology and Regulatory Mechanisms of Aspartyl Adenosine 5 Monophosphate Biosynthesis and Catabolism

Identification and Characterization of Enzymes Governing Aspartyl-adenosine-5'-monophosphate Synthesis

The synthesis of this compound is a key step in the conversion of inosine-5'-monophosphate (IMP) to AMP. columbia.edu This conversion is a two-step process catalyzed by distinct enzymes.

The first and committed step in this branch of the purine (B94841) synthesis pathway is the formation of this compound from IMP. This reaction is catalyzed by the enzyme adenylosuccinate synthetase . columbia.edu The synthesis involves the displacement of the 6-oxo group of IMP with the amino group from the amino acid aspartate. columbia.edu This condensation reaction is energetically unfavorable and is driven by the hydrolysis of guanosine (B1672433) triphosphate (GTP) to guanosine diphosphate (B83284) (GDP) and inorganic phosphate (B84403) (Pi), highlighting a key regulatory input from another purine nucleotide pool. columbia.edu The enzyme adenylosuccinate synthetase is subject to competitive feedback inhibition by the final product of the pathway, AMP, which competes with the substrate IMP. columbia.edu

Table 1: Enzyme of this compound Synthesis

EnzymeEC NumberSubstratesProductsEnergy Source
Adenylosuccinate Synthetase6.3.4.4Inosine-5'-monophosphate (IMP), Aspartate, GTPThis compound, GDP, PiGTP

Mechanisms of this compound Degradation and Inactivation Pathways

The "degradation" of this compound within the context of purine biosynthesis is more accurately its conversion to the next product in the pathway, AMP. This catabolic step is not primarily for inactivation but is the productive culmination of this short metabolic branch.

Transcriptional and Post-Translational Regulation of this compound Metabolizing Enzymes

The expression and activity of the enzymes that metabolize this compound are subject to intricate regulatory control to maintain cellular homeostasis. This regulation occurs at multiple levels, including transcriptional control and post-translational modifications.

Transcriptional Regulation: The genes encoding metabolic enzymes are often regulated in a coordinated fashion in response to cellular needs and environmental cues. pku.edu.cn Transcription factors play a pivotal role in this process. escholarship.org For instance, studies on related metabolic pathways, such as the urea (B33335) cycle, have shown that nuclear receptors like HNF4α and PPARα can act as positive and negative regulators, respectively, of enzyme expression. pku.edu.cn While specific transcriptional regulators for adenylosuccinate synthetase and adenylosuccinase are complex, their expression is understood to be part of the broader regulation of cell proliferation and metabolic state.

Post-Translational Regulation: Post-translational modifications (PTMs) provide a rapid mechanism for altering enzyme function. nih.gov A primary mode of regulation for adenylosuccinate synthetase is allosteric feedback inhibition. The end-product of the pathway, AMP, acts as a competitive inhibitor of the enzyme, directly competing with the substrate IMP. columbia.edu This ensures that the rate of AMP synthesis is attenuated when AMP levels are sufficient. Furthermore, like many enzymes, the activity of those in the purine pathway can be influenced by the covalent attachment of modifying groups, such as phosphate or ubiquitin, although specific PTMs for adenylosuccinate synthetase and lyase are subjects of ongoing detailed research. escholarship.orgnih.gov

Interplay with Cellular Energy Status and Adenine (B156593) Nucleotide Pools

The synthesis and degradation of this compound are intrinsically linked to the cell's energy status and the balance of adenine nucleotide pools (ATP, ADP, and AMP). nih.gov

The synthesis of this compound by adenylosuccinate synthetase requires the input of energy in the form of GTP. columbia.edu This dependency means that the production of AMP is directly coupled to the availability of another high-energy purine nucleotide, ensuring that the synthesis of one major nucleotide is balanced against the pool of another.

Molecular Mechanisms of Aspartyl Adenosine 5 Monophosphate Action in Cellular Signaling

Aspartyl-adenosine-5'-monophosphate as a Signaling Molecule: Receptor Identification and Characterization

A comprehensive understanding of a signaling molecule's function begins with the identification of its cellular receptors. At present, specific receptor families and subtypes that recognize this compound have not been definitively identified or characterized in the scientific literature.

There is currently a lack of published research identifying putative receptor families and subtypes for this compound. The structural similarity to AMP might suggest potential interactions with purinergic receptors or other nucleotide-binding proteins, but this remains speculative without direct experimental evidence.

Detailed studies on the ligand-binding dynamics, including affinity, specificity, and the conformational changes induced upon binding of this compound to a specific receptor, are not available. Such research is crucial for understanding how this molecule might initiate a cellular signal.

Downstream Signaling Cascades Activated by this compound

Without the identification of a specific receptor, delineating the downstream signaling cascades that are activated by this compound is not feasible. The subsequent steps in the signaling pathway, including the involvement of second messengers and protein kinases, are contingent on the initial receptor interaction.

There is no current data to suggest which, if any, intracellular second messenger systems, such as cyclic AMP (cAMP), inositol (B14025) triphosphate (IP3), or diacylglycerol (DAG), are modulated by this compound.

The protein kinase and phosphatase networks that may be regulated by this compound remain unknown due to the absence of upstream signaling information.

Modulation of Gene Expression and Transcriptional Programs by this compound

The influence of this compound on gene expression and transcriptional programs is an area that requires future investigation. Understanding how a signaling molecule ultimately affects gene regulation is a key aspect of its cellular function, but this information is not yet available for this specific compound.

Unable to Generate Article on the Physiological Roles of this compound Due to Lack of Scientific Data

Following a comprehensive review of available scientific literature, it is not possible to generate the requested article on the "Physiological Roles of this compound in Cellular Homeostasis and Dynamic Processes." The current body of scientific research does not provide sufficient information to address the specific topics outlined in the user's request.

This compound is recognized in biochemistry primarily as a transient intermediate in the synthesis of aspartyl-tRNA. This process is catalyzed by the enzyme aspartyl-tRNA synthetase, which plays a critical role in protein synthesis by attaching the amino acid aspartate to its corresponding transfer RNA molecule. The formation of this compound is a key step in this enzymatic reaction.

However, extensive searches for its broader physiological roles in cellular processes such as the regulation of cell proliferation and growth, influence on cellular differentiation and developmental pathways, role in cell survival and apoptotic regulation, or participation in metabolic regulation and energy homeostasis have not yielded specific findings. The existing scientific literature focuses on the enzymatic reaction itself rather than on any independent signaling or regulatory functions of the this compound molecule.

Consequently, any attempt to generate content for the requested article would be speculative and not based on established scientific evidence. To ensure scientific accuracy and integrity, we are unable to proceed with the creation of this article. Further research into the potential physiological roles of this compound would be necessary before a comprehensive and factual article could be written.

Physiological Roles of Aspartyl Adenosine 5 Monophosphate in Cellular Homeostasis and Dynamic Processes

Aspartyl-adenosine-5'-monophosphate's (Adenylosuccinate's) Involvement in Cell-Cell Communication and Inter-Organelle Signaling

While direct evidence for the involvement of adenylosuccinate (S-AMP) in a wide array of cell-cell communication and inter-organelle signaling pathways is an emerging area of research, significant findings have highlighted its role as a signaling molecule, particularly in metabolic regulation.

A Novel Signaling Role in Insulin (B600854) Secretion:

Metabolomics studies of insulin-secreting beta-cells have identified adenylosuccinate as a key player in glucose-stimulated insulin secretion (GSIS). nih.govnih.gov In response to elevated glucose, there is a noticeable increase in the levels of adenylosuccinate within these cells. nih.gov This accumulation of adenylosuccinate has been shown to be a critical step in the signaling cascade that leads to the release of insulin. nih.govnih.gov

Further research has demonstrated that the addition of adenylosuccinate to the interior of human beta-cells can amplify exocytosis, the process by which insulin granules are released from the cell. nih.gov This effect was observed to be dependent on the expression of sentrin/SUMO-specific protease 1 (SENP1). nih.gov Remarkably, adenylosuccinate was also able to reverse defects in glucose-induced exocytosis in beta-cells from a human donor with type 2 diabetes, suggesting its potential as a therapeutic target. nih.gov

The mechanism involves the enzyme adenylosuccinate synthase (ADSS), which catalyzes the conversion of inosine monophosphate (IMP) and aspartate to adenylosuccinate. nih.gov Inhibition of this enzyme leads to lower levels of adenylosuccinate and impaired insulin secretion. nih.gov This positions adenylosuccinate as a crucial metabolic signal that communicates the intracellular energy status, derived from glucose metabolism, to the machinery responsible for insulin release.

Interactive Data Table: Key Molecules in Adenylosuccinate-Mediated Insulin Secretion

MoleculeRole in Insulin Secretion SignalingEffect of Increased Levels
GlucoseInitiates the signaling cascade by entering the beta-cell and undergoing metabolism.Increases intracellular ATP:ADP ratio, leading to downstream signaling.
Inosine Monophosphate (IMP)A precursor molecule in the synthesis of adenylosuccinate. nih.govLevels decrease as it is converted to adenylosuccinate. nih.gov
Adenylosuccinate (S-AMP) Acts as a signaling molecule that amplifies insulin exocytosis. nih.govEnhances glucose-stimulated insulin secretion. nih.govnih.gov
Adenylosuccinate Synthase (ADSS)The enzyme that synthesizes adenylosuccinate from IMP and aspartate. nih.govIncreased activity leads to higher levels of adenylosuccinate.
Adenylosuccinate Lyase (ADSL)An enzyme involved in both the synthesis and degradation of purine (B94841) pathway intermediates, including the conversion of adenylosuccinate to AMP. nih.govIts inhibition can impair insulin secretion by affecting adenylosuccinate levels. nih.gov
InsulinThe hormone released from pancreatic beta-cells that regulates blood glucose levels.Released into the bloodstream to signal other cells to take up glucose.

Potential for Broader Roles in Intercellular and Inter-Organelle Communication:

The discovery of adenylosuccinate's role in insulin secretion opens the door to its potential involvement in other signaling pathways. As an intermediate in the highly conserved purine biosynthesis pathway, fluctuations in its concentration could serve as a metabolic sensor in various cell types. biorxiv.org

While direct evidence is still forthcoming, the connection of the purine nucleotide cycle to the citric acid cycle through the production of fumarate from adenylosuccinate suggests a link between nucleotide metabolism and mitochondrial function. nih.gov This raises the possibility of adenylosuccinate or its metabolic flux influencing inter-organelle communication, for instance, between the cytosol where it is synthesized and mitochondria where the citric acid cycle occurs. The purine nucleotide cycle itself is crucial for maintaining the adenylate energy charge in cells, a fundamental aspect of cellular homeostasis that relies on coordinated activities across different organelles. nih.gov

Further research is necessary to fully elucidate the extent of adenylosuccinate's involvement in cell-cell and inter-organelle signaling. However, its established role as an insulin secretagogue marks a significant shift in understanding this molecule not just as a metabolic intermediate, but as a dynamic signaling entity.

Advanced Methodologies for Aspartyl Adenosine 5 Monophosphate Research and Detection

Chromatographic and Spectrometric Techniques for Quantitative Analysis of Aspartyl-adenosine-5'-monophosphate

Quantitative analysis of this compound in biological matrices requires highly sensitive and specific analytical methods. Chromatographic separation coupled with spectrometric detection provides the necessary tools for this purpose.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of small molecules in complex biological samples. For a polar compound like this compound, hydrophilic interaction liquid chromatography (HILIC) is often a suitable separation strategy. HILIC allows for the retention of highly polar compounds that are not well-retained on traditional reversed-phase columns.

A typical LC-MS/MS method for a related compound, adenosine (B11128) monophosphate (AMP), involves separation on a HILIC column with a mobile phase gradient of acetonitrile (B52724) and an aqueous buffer. frontiersin.org The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. For this compound (C14H19N6O10P), theoretical MRM transitions could be predicted and optimized for its specific detection. nih.gov The development of a robust LC-MS/MS method would involve optimization of sample extraction, chromatographic conditions, and mass spectrometric parameters to achieve the desired sensitivity and accuracy for quantitative analysis in various biological tissues and fluids.

Table 1: Example LC-MS/MS Parameters for the Analysis of Related Adenosine Nucleotides

ParameterSettingReference
Chromatography
ColumnHILIC frontiersin.org
Mobile Phase AWater with buffer (e.g., ammonium (B1175870) acetate) nih.gov
Mobile Phase BAcetonitrile frontiersin.orgnih.gov
GradientOptimized for separation of polar analytes nih.gov
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), positive or negative nih.gov
Analysis ModeMultiple Reaction Monitoring (MRM) researchgate.net
MRM TransitionsAnalyte-specific precursor and product ions researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel compounds and for studying their interactions with other molecules. For this compound, 1D and 2D NMR experiments, such as 1H, 13C, 31P, COSY, and HSQC, would be employed to determine its complete chemical structure and stereochemistry.

While specific NMR data for this compound is not widely available, the well-documented spectra of adenosine monophosphate (AMP) can serve as a reference. chemicalbook.comhmdb.ca By comparing the NMR spectra of the two compounds, the specific chemical shifts and coupling constants associated with the aspartyl group could be assigned. Furthermore, NMR techniques such as saturation transfer difference (STD) and WaterLOGSY can be used to study the binding of this compound to potential protein targets, providing insights into its molecular interactions and biological function.

Table 2: Illustrative 1H NMR Chemical Shifts for Adenosine Monophosphate (in D2O)

ProtonChemical Shift (ppm)Reference
H-8~8.58 chemicalbook.com
H-2~8.35 chemicalbook.com
H-1'~6.16 chemicalbook.com
H-2'~4.75 chemicalbook.com
H-3'~4.51 chemicalbook.com
H-4'~4.40 chemicalbook.com
H-5', 5''~4.15 chemicalbook.com

Radiometric and Fluorescent Assay Development for this compound Activity

To investigate the enzymatic pathways involving this compound, sensitive and high-throughput assays are required. Radiometric and fluorescent assays are two common approaches for measuring enzyme activity.

A radiometric assay could be developed using a radiolabeled precursor of this compound (e.g., with 14C or 3H). The enzymatic conversion of this substrate to a product could then be monitored by separating the radiolabeled substrate and product using techniques like thin-layer chromatography or ion-exchange chromatography, followed by quantification of the radioactivity. nih.gov

Fluorescent assays offer a non-radioactive alternative. These assays often rely on coupled enzyme reactions that lead to the production of a fluorescent signal. For instance, if an enzyme produces this compound, its production could be coupled to a second enzymatic reaction that consumes it and in the process generates a fluorescent molecule or quenches a fluorescent signal. cellbiolabs.comcellbiolabs.com The development of such an assay would be crucial for high-throughput screening of potential inhibitors or activators of enzymes in the this compound pathway.

In Silico Modeling and Computational Approaches for this compound Ligand-Target Prediction

Computational methods, or in silico approaches, are increasingly used to predict the biological targets of small molecules. For a novel compound like this compound, these methods can provide initial hypotheses about its function and pathways it might be involved in.

Techniques such as molecular docking and virtual screening can be used to predict the binding of this compound to known protein structures. nih.gov These methods use the 3D structure of the small molecule and a library of protein structures to calculate the best binding pose and estimate the binding affinity. The chemical structure of this compound, available from databases like PubChem, can be used as a starting point for these simulations. nih.gov Chemogenomic approaches, which integrate chemical and biological data, can also be employed to predict targets by comparing the structural features of this compound to those of known ligands for various proteins. nih.gov

Genetic and Proteomic Approaches for Investigating this compound Pathways

Genetic and proteomic techniques provide powerful tools to identify the proteins and genes involved in the metabolism and signaling pathways of this compound.

Proteomic approaches, such as affinity purification-mass spectrometry (AP-MS), can be used to identify proteins that directly bind to this compound. This involves immobilizing the compound on a solid support and incubating it with a cell lysate. Proteins that bind to the compound are then eluted and identified by mass spectrometry.

The CRISPR-Cas9 gene-editing technology allows for the precise modification of genes in cells and organisms. nih.gov This can be a powerful tool to investigate the function of genes potentially involved in the synthesis, degradation, or signaling of this compound. By knocking out or modifying candidate genes identified through proteomic or in silico approaches, researchers can observe the effect on the intracellular levels of this compound and on cellular phenotypes. This can provide direct evidence for the role of specific genes in the compound's metabolic or signaling pathway.

In Vitro and In Vivo Model Systems for this compound Functional Studies

In Vitro Model Systems:

In vitro studies are essential for dissecting the molecular mechanisms of a compound in a controlled environment. Cultured cell lines are the primary tool for this purpose. The choice of cell line depends on the research question. For instance, studies on the related molecule AMP have used various human tumor cell lines to investigate its role in cancer metabolism. nih.gov Similar models could be applied to study this compound.

Research on AMP has revealed its importance in cellular metabolism and signaling. nih.gov For example, a study using multiple cancer cell lines demonstrated that the uptake of radiolabeled AMP was significantly higher in certain cancer cells compared to a glucose analog, and this uptake was dependent on specific cell-surface enzymes and transporters. nih.govnih.gov

Table 2: Examples of In Vitro Human Cell Line Models Used in Adenosine 5'-monophosphate (AMP) Research (Note: These models have been used for AMP research and are presented as examples of systems applicable to this compound studies.)

Cell LineCell TypeKey Finding from AMP Study nih.govnih.gov
SKOV-3Ovarian CancerHigh uptake of radiolabeled AMP, dependent on the enzyme CD73 and nucleoside transporters.
U251GlioblastomaSignificant uptake of radiolabeled AMP, which was inhibited by blocking CD73 and nucleoside transporters.
RajiBurkitt's LymphomaLow uptake of radiolabeled AMP due to a lack of CD73 expression.
T84Colon CarcinomaResponds to AMP by initiating chloride secretion, a process relevant to intestinal inflammation. nih.govbath.ac.uk

In Vivo Model Systems:

In vivo models, typically using laboratory animals, are indispensable for understanding the systemic effects of a compound on a whole organism. Murine (mouse) models are commonly used due to their genetic similarity to humans and the availability of well-characterized strains.

For a compound like this compound, which is related to cellular energy and metabolism, mouse models would be used to investigate its role in metabolic diseases, aging, and neurodegeneration. For example, research on adenosine metabolism has utilized different mouse strains, including those that model normal aging and accelerated senescence, to study how purine (B94841) metabolite levels change over time. nih.gov

Table 3: Examples of In Vivo Murine Models Used in Adenosine Metabolism Research (Note: These models are presented as examples of systems applicable to this compound studies.)

Mouse ModelDescriptionApplication in Adenosine Metabolism Study nih.gov
C57BL/6JWild-type strain, considered a standard model for normal aging.Used as a baseline to study age-related changes in purine metabolites and related enzymes in the cerebral cortex.
SAMR1Senescence-Accelerated Mouse-Resistant 1. A control strain that shows normal aging.Compared against SAMP8 to distinguish normal aging from pathological neurodegenerative processes.
SAMP8Senescence-Accelerated Mouse-Prone 8. An established model for accelerated senescence and Alzheimer's disease.Used to investigate alterations in the adenosinergic system in the context of age-related cognitive decline.

By applying these advanced proteomics, in vitro, and in vivo methodologies, researchers can systematically elucidate the biological role of novel compounds like this compound.

Pathophysiological Relevance and Dysregulation of Aspartyl Adenosine 5 Monophosphate Signaling

Association with Metabolic Disorders and Dysregulation of Energy Balance

Adenosine (B11128) 5'-monophosphate (AMP) is a crucial regulator of cellular energy homeostasis, primarily through the activation of AMP-activated protein kinase (AMPK). wikipedia.orgnih.gov AMPK acts as a master sensor of the cell's energy status; when the ratio of AMP to ATP increases, indicating low energy, AMPK is activated. wikipedia.org This activation shifts cellular metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) pathways to restore energy balance. nih.gov

Dysregulation of AMPK signaling is strongly implicated in metabolic disorders such as type 2 diabetes and obesity. nih.govnih.gov For instance, mice lacking the AMPK α2 subunit exhibit impaired glucose tolerance and reduced insulin-stimulated glucose metabolism. nih.gov The chronic suboptimal activation of AMPK is considered a potential factor in the development of the metabolic syndrome, a cluster of conditions including insulin (B600854) resistance, abdominal obesity, high cholesterol, and high blood pressure. nih.gov Given that Aspartyl-adenosine-5'-monophosphate contains an AMP moiety, it could potentially influence these energy-sensing pathways, although the precise nature of this interaction is not yet elucidated.

Implications in Oncogenesis and Cancer Progression

The role of adenosine and its derivatives in cancer is complex. Adenosine itself can have dual effects, inhibiting cancer cell growth at low concentrations while also suppressing the anti-tumor immune response. mdpi.com The tumor microenvironment is often characterized by high levels of adenosine, which can promote angiogenesis (the formation of new blood vessels) that supports tumor growth. mdpi.com

AMPK, activated by AMP, is generally considered a tumor suppressor because it inhibits cell proliferation under conditions of energetic stress. nih.gov Consequently, activating AMPK has been proposed as a potential cancer treatment strategy. nih.gov Furthermore, studies have shown that radiolabeled AMP is taken up by various human tumor cell lines at a significantly higher rate than the commonly used imaging agent FDG, suggesting its potential for cancer diagnosis. nih.govresearchgate.net This uptake is dependent on the enzyme CD73, which converts AMP to adenosine. nih.gov

In the context of breast cancer, increased intracellular levels of cyclic AMP (cAMP) in MCF-7 cells have been associated with the release of enzymes that lead to bone resorption, a common complication of metastatic breast cancer. nih.gov While not directly implicating this compound, these findings highlight the diverse ways in which adenosine monophosphates can influence cancer biology.

Putative Roles in Neurodegenerative Processes and Neurological Disorders

Adenosine and its receptors are key modulators of neuronal survival and function, making them relevant to neurodegenerative diseases like Alzheimer's, Parkinson's, and ALS. nih.govsciencedaily.com Adenosine can be neuroprotective, with its levels increasing during events like ischemia to protect brain cells. nih.govnih.gov Specifically, agonists of the A1 adenosine receptor and antagonists of the A2A receptor have shown neuroprotective effects against toxin- or ischemia-induced neuronal damage. nih.gov

L-aspartate, the other component of this compound, can act as a neurotransmitter that mimics the effects of glutamate (B1630785) at NMDA receptors. nih.gov Stimulation of these receptors can increase the activity of ecto-5'-nucleotidase, an enzyme that produces adenosine from AMP. nih.gov This process can lead to increased adenosine levels, which then act on adenosine receptors. Research has shown that the neurotoxicity induced by L-aspartate can be prevented by blocking the A2A adenosine receptor, suggesting a cooperative role between aspartate-glutamate signaling and adenosine signaling in neuronal cell death. nih.gov

Furthermore, extracellular ATP and its breakdown products are implicated in the neuroinflammation and motor neuron degeneration seen in amyotrophic lateral sclerosis (ALS). nih.gov Elevated levels of ATP have been found in the cerebrospinal fluid of ALS patients, suggesting it could be a biomarker for disease severity. nih.gov

Involvement in Inflammatory and Immune Responses

Adenosine is a significant regulator of the immune system, generally exerting anti-inflammatory effects. mdpi.com It can influence the function of various immune cells, including neutrophils and macrophages. mdpi.com For instance, adenosine can inhibit the activation of neutrophils, which are key players in the inflammatory response. mdpi.com Neutrophils themselves can release ATP, which is then converted to adenosine, creating a feedback loop that helps to resolve inflammation. mdpi.com

In the context of intestinal inflammation, neutrophils that move across the intestinal lining can release 5'-AMP. nih.govbath.ac.uk This AMP is then converted to adenosine, which stimulates chloride secretion from intestinal epithelial cells, a process that underlies secretory diarrhea seen in inflammatory bowel diseases. nih.govbath.ac.uk This suggests that AMP can act as a paracrine signaling molecule that contributes to the symptoms of intestinal inflammation. nih.govbath.ac.uk

AMPK also plays a role in modulating inflammation. Activation of AMPK in macrophages promotes their polarization towards an anti-inflammatory phenotype, suppressing the production of pro-inflammatory molecules and increasing the production of anti-inflammatory cytokines. nih.gov

This compound as a Biomarker of Disease States and Physiological Perturbations

The potential of adenosine monophosphates as biomarkers is an active area of research. As mentioned, elevated levels of ATP in the cerebrospinal fluid may serve as a biomarker for the severity of ALS. nih.gov Similarly, an altered metabolic profile, which is influenced by the AMP/ATP ratio and AMPK activity, is often used as a biomarker for chronic conditions like diabetes, Alzheimer's disease, and cancer. nih.gov

The development of radiolabeled AMP, such as [11C]AMP, for use in positron emission tomography (PET) imaging highlights its potential as a diagnostic tool. nih.govwustl.edu The increased uptake of this tracer in tumor cells could allow for better visualization and characterization of cancers. nih.gov While the specific use of this compound as a biomarker has not been established, the principles governing the use of its components suggest that it could hold diagnostic or prognostic value in various pathological conditions.

Future Research Directions and Therapeutic Prospects Targeting Aspartyl Adenosine 5 Monophosphate Pathways

Elucidating the Complete Aspartyl-adenosine-5'-monophosphate Interactome

A critical first step in understanding the function of this compound is to identify its molecular binding partners. The "interactome" of a small molecule encompasses the full spectrum of proteins and other cellular components with which it physically interacts. Given the structural similarity to AMP, it is plausible that this compound interacts with known AMP-binding proteins, potentially acting as a modulator of their activity. However, the addition of the aspartyl group could confer novel binding specificities.

Future research should employ a range of established and cutting-edge techniques to map these interactions comprehensively. Methodologies such as affinity purification-mass spectrometry (AP-MS), where a tagged version of this compound is used to pull down interacting proteins, would be invaluable. Additionally, chemical proteomics approaches, including the use of photo-affinity probes, could capture both stable and transient interactions within a cellular context.

Table 1: Potential Interacting Proteins for this compound Based on Known AMP-Binding Families

Protein FamilyPotential Interaction with this compoundRationale
AMP-activated protein kinase (AMPK)Could act as an allosteric modulator, either activating or inhibiting kinase activity.AMPK is a key cellular energy sensor that is allosterically regulated by AMP. The aspartyl modification may alter the binding affinity or the conformational changes induced upon binding.
Glycogen (B147801) PhosphorylaseMay influence the allosteric regulation of this key enzyme in glycogenolysis.AMP is a known allosteric activator of glycogen phosphorylase.
Fructose-1,6-bisphosphatasePotential to act as an allosteric inhibitor, influencing the control of gluconeogenesis.AMP is a well-characterized allosteric inhibitor of this enzyme.
Adenosine (B11128) DeaminaseCould serve as a substrate or an inhibitor, thereby affecting adenosine metabolism.This enzyme is crucial for purine (B94841) metabolism and can interact with various adenosine derivatives.
Ecto-5'-nucleotidase (CD73)May be a substrate or modulator of this cell surface enzyme, impacting extracellular adenosine levels.CD73 converts AMP to adenosine, a key signaling molecule. The aspartyl group could affect its processing.

Discovery of Novel this compound Agonists and Antagonists

The development of specific pharmacological tools is essential for dissecting the signaling pathways of this compound. The discovery of selective agonists and antagonists would allow for the controlled manipulation of its activity in cellular and animal models, providing insights into its physiological roles. High-throughput screening (HTS) of large chemical libraries represents a powerful strategy for identifying initial hit compounds. These screens could be designed to detect molecules that either mimic the effects of this compound (agonists) or block its binding to a specific target protein (antagonists).

Once initial hits are identified, a multidisciplinary approach involving medicinal chemistry, structural biology, and computational modeling will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will guide the chemical modification of these hits to improve their characteristics.

Table 2: Hypothetical Screening Strategies for this compound Modulators

Screening ApproachPrinciplePotential Outcome
Competitive Binding AssaysMeasures the ability of test compounds to displace labeled this compound from a purified target protein (e.g., a putative receptor or enzyme).Identification of compounds that bind to the same site as this compound.
Functional Cell-Based AssaysUtilizes a reporter cell line that exhibits a measurable response upon stimulation with this compound (e.g., changes in gene expression, second messenger levels).Discovery of both agonists and antagonists that modulate the functional activity of the pathway.
In Silico ScreeningUses computational models of a target protein's binding site to screen virtual libraries of chemical compounds for potential binders.Prioritization of a smaller, more focused set of compounds for experimental testing.
Fragment-Based ScreeningIdentifies low-molecular-weight chemical fragments that bind to the target protein, which are then chemically linked or grown to create more potent ligands.A more efficient method for lead discovery, often yielding compounds with better drug-like properties.

Investigation of this compound in Broader Physiological Contexts

The biological significance of this compound can only be fully appreciated by studying its roles in a wide range of physiological and pathophysiological settings. Given the central role of its parent molecule, AMP, in metabolism and cellular stress responses, these are logical starting points for investigation. For instance, studies could explore its involvement in energy homeostasis, glucose metabolism, and lipid metabolism. researchcorridor.org Furthermore, the connection of adenosinergic signaling to inflammation and immune function suggests that this compound could play a role in modulating immune cell activity. nih.gov

Research in this area will necessitate the use of various model systems, from cultured cells to whole organisms. The development of methods to accurately measure the intracellular and extracellular concentrations of this compound will be a prerequisite for these studies.

Table 3: Potential Physiological Roles of this compound for Future Investigation

Physiological AreaResearch QuestionExperimental Approach
Metabolic Regulation Does this compound regulate key metabolic pathways such as glycolysis, gluconeogenesis, or fatty acid oxidation?Metabolomic profiling of cells or tissues treated with this compound; enzymatic assays with key metabolic enzymes.
Inflammation Can this compound modulate the production of inflammatory cytokines in immune cells?Measurement of cytokine release from macrophages or other immune cells stimulated in the presence or absence of the compound.
Cardiovascular Function Does this compound influence processes such as vasodilation, platelet aggregation, or cardiac contractility?Ex vivo organ bath studies with isolated blood vessels or heart tissue; platelet aggregation assays.
Neuronal Activity Can this compound act as a neuromodulator, affecting neurotransmitter release or neuronal excitability?Electrophysiological recordings from neuronal cultures or brain slices.

Development of Targeted Therapies Modulating this compound Activity for Disease Intervention

Should the fundamental research outlined above reveal a role for this compound in disease pathogenesis, the development of targeted therapies will become a major goal. The modulation of its signaling pathways could offer novel therapeutic strategies for a variety of conditions. For example, if this compound is found to be a key regulator of a metabolic enzyme implicated in cancer, molecules that block its action could be developed as anti-cancer agents. Conversely, if it demonstrates cytoprotective effects in the context of ischemic injury, stable agonists could be pursued as a therapeutic intervention. nih.gov

The path to therapeutic development is long and requires a rigorous preclinical and clinical evaluation process. This includes detailed studies on the mechanism of action, efficacy in relevant disease models, and a thorough assessment of safety and toxicology.

Table 4: Hypothetical Therapeutic Targets Related to this compound Signaling

Disease AreaPotential Therapeutic TargetTherapeutic Strategy
Metabolic Disorders (e.g., Type 2 Diabetes) A key enzyme in glucose or lipid metabolism regulated by this compound.Development of an antagonist if the compound promotes an undesirable metabolic state, or an agonist if it has beneficial metabolic effects.
Cancer A signaling pathway promoting cell proliferation or survival that is activated by this compound.Design of an antagonist to inhibit tumor growth.
Inflammatory Diseases (e.g., Rheumatoid Arthritis) A receptor on immune cells that mediates the pro-inflammatory effects of this compound.Creation of a selective antagonist to dampen the inflammatory response.
Ischemic Injury (e.g., Stroke, Myocardial Infarction) A pathway that mediates the protective effects of this compound in response to low oxygen.Development of a stable agonist to be administered during or after an ischemic event.

Systems Biology Approaches to Map this compound Signaling Networks

To gain a holistic understanding of the impact of this compound on cellular function, it will be essential to employ systems biology approaches. nih.gov This involves integrating data from multiple "omics" platforms—such as transcriptomics, proteomics, and metabolomics—to construct comprehensive models of the signaling networks it regulates. By perturbing the system with this compound or its modulators and analyzing the global changes in gene expression, protein levels, and metabolite concentrations, researchers can identify the key pathways and cellular processes that are affected.

These network models can then be used to generate new hypotheses about the molecule's function and to predict its effects in different cellular contexts. This in silico modeling can guide further experimental work and accelerate the discovery of its biological roles and therapeutic potential.

Table 5: Systems Biology Methodologies for Mapping this compound Networks

MethodologyData GeneratedInsights Gained
Transcriptomics (e.g., RNA-seq) Whole-genome gene expression profiles in response to this compound.Identification of target genes and signaling pathways regulated at the transcriptional level.
Proteomics (e.g., Mass Spectrometry) Global changes in protein abundance and post-translational modifications.Understanding the downstream effects on protein expression and signaling cascades.
Metabolomics Comprehensive analysis of changes in the cellular metabolome.Elucidation of the impact on cellular metabolism and identification of metabolic pathways regulated by the compound.
Integrative Network Modeling Computational models that integrate multi-omics data.A holistic view of the signaling network, prediction of key regulatory nodes, and generation of new hypotheses.

Q & A

Q. How is adenosine-5'-monophosphate (AMP) synthesized and purified for experimental use?

AMP is typically synthesized via enzymatic phosphorylation of adenosine using ATP-dependent kinases or through chemical phosphorylation of adenosine derivatives. Purification involves ion-exchange chromatography or reverse-phase HPLC to isolate AMP from reaction byproducts. Critical quality checks include assessing purity (>96% via UV-spectroscopy or HPLC ) and verifying structural integrity using NMR or mass spectrometry (referencing SMILES/InChI keys for validation ). For large-scale preparation, lyophilization is employed to stabilize the compound .

Q. What analytical techniques are recommended for characterizing AMP’s structural integrity?

High-resolution techniques such as:

  • NMR spectroscopy (to confirm ribose and adenine ring conformations ),
  • Mass spectrometry (to verify molecular weight and fragmentation patterns ),
  • X-ray crystallography (for crystalline form analysis ), and
  • HPLC-UV (to detect impurities and quantify purity ).
    SMILES notations (e.g., C1=NC2=C(N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O)N=C1N) and InChI keys provide digital fingerprints for cross-referencing databases .

Q. How is AMP detected and quantified in complex biological matrices?

Enzymatic assays (e.g., coupling with myokinase and luciferase for bioluminescence detection ) or LC-MS/MS are preferred for specificity. Isotopic dilution using ¹³C- or ¹⁵N-labeled AMP improves quantification accuracy in metabolomic studies . For cellular assays, fluorescence-based sensors (e.g., genetically encoded AMP reporters) enable real-time monitoring .

Q. What is AMP’s role in nucleotide metabolism and energy homeostasis?

AMP acts as a central hub in energy sensing, directly influencing pathways like the AMP-activated protein kinase (AMPK) cascade. Methodologically, researchers use:

  • Radiolabeled AMP (³²P or ¹⁴C) to trace phosphorylation/dephosphorylation dynamics ,
  • Knockout models (e.g., AMPK-deficient cells) to study metabolic flux , and
  • Isothermal titration calorimetry (ITC) to measure binding affinities with regulatory enzymes .

Q. What protocols ensure AMP stability during long-term storage?

AMP is hygroscopic and degrades in acidic/basic conditions. Best practices include:

  • Storing as a lyophilized powder at -20°C in anhydrous conditions ,
  • Using buffered solutions (pH 6–7) for dissolution to prevent hydrolysis , and
  • Regular purity checks via UV absorbance at 259 nm (extinction coefficient ε = 15,400 M⁻¹cm⁻¹ ).

Advanced Research Questions

Q. How do researchers reconcile discrepancies in AMP’s biochemical activity across experimental models?

Discrepancies (e.g., in vitro vs. in vivo efficacy) are addressed by:

  • Controlling cofactor availability (e.g., Mg²⁺ for kinase activation ),
  • Mimicking physiological conditions (e.g., macromolecular crowding agents ), and
  • Using tissue-specific knockout models to isolate AMP’s role in metabolic pathways . Cross-validation with orthogonal assays (e.g., SPR for binding kinetics ) reduces artifact-driven conclusions.

Q. What computational approaches optimize AMP derivative design for enzyme targeting?

  • Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzymes like adenylate kinase ,
  • MD simulations assess conformational stability of AMP analogs (e.g., methylphosphonate derivatives ),
  • QSAR models guide structural modifications to enhance affinity or reduce off-target effects .

Q. How does isotopic labeling enhance studies of AMP’s metabolic flux?

¹³C- or ¹⁵N-labeled AMP enables:

  • Tracing carbon/nitrogen incorporation into ATP or nucleic acids via NMR or MS ,
  • Quantifying turnover rates in mitochondrial respiration assays ,
  • Resolving compartment-specific metabolism (e.g., cytosolic vs. mitochondrial AMP pools ).

Q. How do phosphorylation states (AMP vs. ADP/ATP) affect kinase binding kinetics?

Comparative studies use:

  • ITC or surface plasmon resonance (SPR) to measure ΔG and Kd values ,
  • Crystal structure analysis to identify phosphate-driven conformational changes in kinases ,
  • Mutagenesis (e.g., ATP-binding pocket mutants) to isolate phosphorylation-dependent interactions .

Q. What strategies resolve contradictory data in AMP-dependent enzyme kinetics?

  • Standardizing assay conditions (e.g., pH, ionic strength, and temperature ),
  • Employing orthogonal detection methods (e.g., fluorescence quenching vs. radiometric assays ),
  • Meta-analysis of published datasets to identify confounding variables (e.g., contaminating ADP in AMP stocks ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.